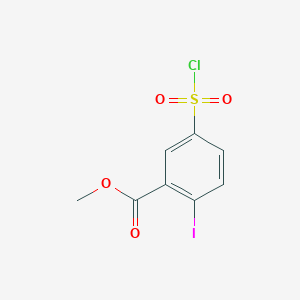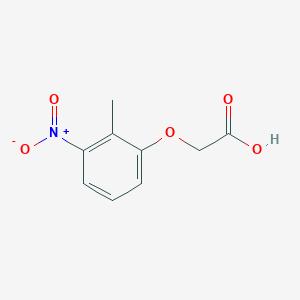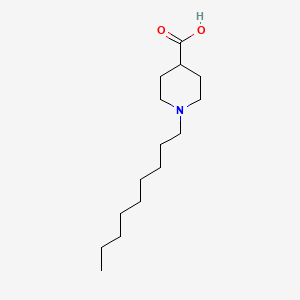![molecular formula C13H11NO4S2 B1518027 2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid CAS No. 1154996-56-1](/img/structure/B1518027.png)
2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid
説明
2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid (2-SPSB) is an organic compound with a unique structure and properties. It is a small molecule and is synthesized in a variety of ways. 2-SPSB has been used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.
科学的研究の応用
1. Electrochemical Behavior and Cleavage of Azo Bond
Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid. This study revealed the significant impact of sulfo substituent positioning on electrochemical behavior. The reduction process predominantly involves hydrazone tautomers, leading to hydrazo compounds and ultimately to 5-amino salicylic acid and sulfanilic acid, following a DISP2 mechanism. This research illuminates the electrochemical pathways and kinetic aspects of similar compounds (Mandić, Nigović, & Šimunić, 2004).
2. Photochemical Decomposition in Aqueous Solutions
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid. This study provides insights into the photolability of sulfamethoxazole in acidic aqueous solutions, leading to primary photoproducts and shedding light on possible photochemical pathways for similar compounds (Zhou & Moore, 1994).
3. Biodegradation of Related Compounds by Microbial Strains
Hegedűs et al. (2017) reported on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound related to this compound. This research highlights the bacterium's ability to utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, providing a potential biological method for degrading similar compounds (Hegedűs et al., 2017).
4. Synthesis and Characterization of Sulfanilamide Derivatives
Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, closely related to this compound. This study offers insights into the chemical properties and potential applications of such compounds in various scientific fields (Lahtinen et al., 2014).
5. Catalytic and Chemical Applications
Tayebi et al. (2011) investigated the use of sulfuric acid derivatives as catalysts in chemical reactions. This study provides a perspective on the potential use of this compound and related compounds in catalysis and other chemical processes (Tayebi et al., 2011).
特性
IUPAC Name |
2-(4-sulfamoylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c14-20(17,18)10-7-5-9(6-8-10)19-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDACZFCYASQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)



![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
